molecular formula C11H12N2O4 B13854412 3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester

3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester

Cat. No.: B13854412
M. Wt: 236.22 g/mol
InChI Key: JFUTWEBJLDOFAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester typically involves the reaction of 4-nitrosobenzoyl chloride with methyl 3-aminopropanoate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with proteins and enzymes, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrobenzamido)propanoic Acid Methyl Ester: Similar structure but with a nitro group instead of a nitroso group.

    3-(4-Aminobenzamido)propanoic Acid Methyl Ester: Similar structure but with an amine group instead of a nitroso group.

    3-(4-Chlorobenzamido)propanoic Acid Methyl Ester: Similar structure but with a chloro group instead of a nitroso group.

Uniqueness

3-(4-Nitrosobenzamido)propanoic Acid Methyl Ester is unique due to its nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 3-[(4-nitrosobenzoyl)amino]propanoate

InChI

InChI=1S/C11H12N2O4/c1-17-10(14)6-7-12-11(15)8-2-4-9(13-16)5-3-8/h2-5H,6-7H2,1H3,(H,12,15)

InChI Key

JFUTWEBJLDOFAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)N=O

Origin of Product

United States

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